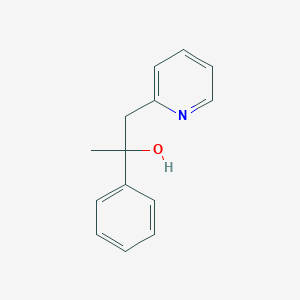
2-Phenyl-1-(pyridin-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-(pyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a phenyl group and a pyridin-2-yl group attached to a central propan-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyridin-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with phenylacetone in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
2-Phenyl-1-(pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Formation of 2-Phenyl-1-(pyridin-2-yl)propan-2-one or 2-Phenyl-1-(pyridin-2-yl)propanoic acid.
Reduction: Formation of 2-Phenyl-1-(pyridin-2-yl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Phenyl-1-(pyridin-2-yl)propan-2-ol has several applications in scientific research:
作用机制
The mechanism of action of 2-Phenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit pro-inflammatory enzymes, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Phenylpropan-2-ol: Lacks the pyridin-2-yl group, making it less versatile in coordination chemistry.
1-Phenyl-1-(pyridin-2-yl)ethanol: Similar structure but with a different substitution pattern on the central carbon.
2-(Pyridin-2-yl)ethanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Phenyl-1-(pyridin-2-yl)propan-2-ol is unique due to the presence of both phenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
46731-46-8 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
2-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C14H15NO/c1-14(16,12-7-3-2-4-8-12)11-13-9-5-6-10-15-13/h2-10,16H,11H2,1H3 |
InChI 键 |
RBTMHDWJTMPJCU-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=N1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















